Functional Annotation Gap: No Known Activity in Public Databases vs. Commercially Available Analogs
The compound 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide shows a complete absence of annotated biological activity in ChEMBL 20 and ZINC15 databases [1]. In contrast, structurally similar benzamides, such as 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide (PubChem CID 2733526), have documented BRD4 binding affinities (e.g., Kd = 6.80E+3 nM) [2]. This difference is not one of potency but of fundamental characterization; the target compound lacks the most basic quantitative activity data points that exist for its positional isomer, making any performance-based selection impossible.
| Evidence Dimension | Presence of curated biological activity data (Kd, IC50, Ki) in public databases |
|---|---|
| Target Compound Data | No known activity for this compound. SEA predictions based on ChEMBL 20: No target with a significant P-Value. |
| Comparator Or Baseline | 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide: Kd = 6.80E+3 nM for human BRD4 bromodomain 1 by ITC (BindingDB BDBM50159140). |
| Quantified Difference | The target compound has zero quantifiable binding or functional data; the comparator has at least one validated Kd. The quantified difference is an information gap that precludes any activity-based comparison. |
| Conditions | Database annotation status as of ChEMBL 20 and ZINC15. |
Why This Matters
For a scientist or procurement specialist, an uncharacterized compound cannot be prioritized over an analog with a known activity profile, as its utility for any given assay is entirely speculative.
- [1] ZINC15. Substance ZINC000058577039. https://zinc15.docking.org/substances/ZINC000058577039/ View Source
- [2] BindingDB. BDBM50159140, CHEMBL3785648. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50159140 View Source
